Tributyl orthoformate
Overview
Description
Tributyl orthoformate is an organic compound with the formula HC(OC₄H₉)₃. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound belongs to the class of orthoesters, which are characterized by having three alkoxy groups attached to a central carbon atom.
Mechanism of Action
Orthoesters are organic compounds that contain three alkoxy groups attached to one central carbon atom . They are valuable and efficient substrates in various classes of two-component and multi-component organic reactions . They are often used in one-pot reactions, which offer advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time, and energy .
Orthoesters are generally synthesized via the nucleophilic substitution reaction of chloroform with alkoxides . They are considered to be products of the exhaustive alkylation of unstable orthocarboxylic acids .
Orthoesters like Triethyl orthoformate have been used as reagents in reactions with amines to carry out two-, three- or four-component organic reactions . They can also be used to convert compatible carboxylic acids to ethyl esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl orthoformate can be synthesized through the reaction of chloroform with sodium butoxide. The reaction typically proceeds as follows:
CHCl3+3NaOC4H9→HC(OC4H9)3+3NaCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the orthoester.
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of hydrogen cyanide with butanol in the presence of a catalyst. The process involves the following steps:
- Hydrogen cyanide reacts with butanol to form butyl formimidate.
- Butyl formimidate is then hydrolyzed to form this compound.
Chemical Reactions Analysis
Types of Reactions
Tributyl orthoformate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form butanol and formic acid.
Transesterification: It can react with other alcohols to form different orthoesters.
Condensation: It can participate in condensation reactions with amines to form formamidines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid solutions are commonly used.
Transesterification: Alcohols and acid catalysts are typically employed.
Condensation: Amines and acid catalysts are used.
Major Products Formed
Hydrolysis: Butanol and formic acid.
Transesterification: Different orthoesters and butanol.
Condensation: Formamidines and butanol.
Scientific Research Applications
Tributyl orthoformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalyst in certain organic reactions, such as the synthesis of esters and amides.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Biological Research: It is used in the synthesis of biologically active compounds and as a protecting group for aldehydes.
Comparison with Similar Compounds
Similar Compounds
Trimethyl orthoformate: A simpler orthoester with three methoxy groups.
Triethyl orthoformate: An orthoester with three ethoxy groups.
Triisopropyl orthoformate: An orthoester with three isopropoxy groups.
Uniqueness
Tributyl orthoformate is unique due to its longer butyl chains, which provide different solubility and reactivity properties compared to other orthoesters. This makes it particularly useful in reactions where longer alkyl chains are desired.
Properties
IUPAC Name |
1-(dibutoxymethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBIFUEFLWXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060422 | |
Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-43-2 | |
Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[butane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-n-butyl orthoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl orthoformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8488 | |
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Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1',1''-[methylidynetris(oxy)]tributane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRI-N-BUTYL ORTHOFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8L7N1BPW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tributyl orthoformate in the synthesis of unsymmetrical squaraines?
A1: this compound acts as a dehydrating agent in the condensation reaction between 1-aryl-2-hydroxycyclobutene-3,4-diones and N,N-dimethylaniline derivatives to form the desired unsymmetrical squaraine products []. This suggests that the removal of water from the reaction mixture is crucial for driving the equilibrium towards squaraine formation.
Q2: How does the concentration of this compound affect the synthesis of unsymmetrical squaraines?
A2: The research paper highlights that the concentration of this compound plays a significant role in determining the yield of the reaction []. While the exact relationship isn't explicitly stated, it's evident that optimizing the concentration of this reagent is crucial for maximizing the efficiency of the squaraine synthesis. This implies that an excess of this compound might be required to achieve satisfactory yields. Further research could delve deeper into the optimal concentration range and its impact on the reaction kinetics.
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